SB-216641A

Beschreibung

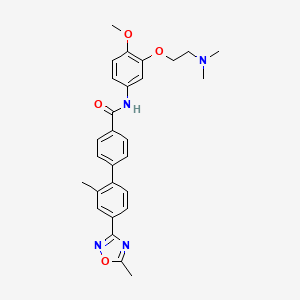

This compound features a benzamide core substituted with a dimethylaminoethoxy group at the 3-position of a 4-methoxyphenyl ring and a 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group at the para position of the benzamide. The structural complexity arises from its combination of a methoxy group, a dimethylaminoethyl ether chain, and a 1,2,4-oxadiazole ring.

Eigenschaften

IUPAC Name |

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNUKVFYILMMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043985 | |

| Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-39-4 | |

| Record name | SB 216641 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216641 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170230394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-216641 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM4360761C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SB 216641 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Biphenylkerns: Dies beinhaltet Kupplungsreaktionen zur Bildung der Biphenylstruktur.

Einführung des Oxadiazolrings: Dies wird durch Cyclisierungsreaktionen erreicht.

Anlagerung der Dimethylaminoethoxygruppe: Dieser Schritt beinhaltet nukleophile Substitutionsreaktionen.

Endgültige Kupplung und Reinigung: Das Endprodukt wird durch Kupplungsreaktionen erhalten und mittels chromatographischer Verfahren gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von SB 216641 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Übliche Verfahren umfassen:

Batchverarbeitung: Für die Produktion in kleinem bis mittlerem Maßstab.

Kontinuierliche Durchflussverarbeitung: Für die Produktion im großen Maßstab, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SB 216641 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C28H30N4O4

- Molecular Weight : 486.6 g/mol

- CAS Number : 170230-39-4

Structural Characteristics

SB 216641 features a complex structure with multiple functional groups that contribute to its pharmacological properties. The presence of a dimethylamino group and an oxadiazole moiety are particularly noteworthy for their roles in enhancing biological activity and solubility.

Pharmacological Studies

SB 216641 has been primarily studied for its potential in modulating various biological pathways:

- Antidepressant Activity : Research indicates that SB 216641 may exhibit antidepressant-like effects through the inhibition of specific neurotransmitter reuptake mechanisms. This has been demonstrated in animal models where the compound showed efficacy comparable to established antidepressants .

- Neuroprotective Effects : Studies have suggested that SB 216641 can provide neuroprotection against oxidative stress and excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a crucial role .

Cancer Research

The compound has also been investigated for its anticancer properties:

- Inhibition of Tumor Growth : In vitro studies have shown that SB 216641 can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

- Synergistic Effects with Chemotherapy : Preliminary findings suggest that SB 216641 may enhance the efficacy of certain chemotherapeutic agents, potentially leading to improved treatment outcomes in combination therapies .

Biochemical Pathway Modulation

SB 216641's ability to influence key biochemical pathways makes it a valuable tool in research:

- Targeting Protein Kinases : The compound has been shown to interact with specific protein kinases involved in cell signaling, which could lead to novel therapeutic strategies for diseases characterized by dysregulated kinase activity .

- Impact on Gene Expression : Research indicates that SB 216641 can alter the expression of genes associated with inflammation and cellular stress responses, suggesting its potential utility in inflammatory diseases .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Pharmacology explored the antidepressant-like effects of SB 216641 in rodent models. The results indicated significant reductions in depressive behaviors, supporting its potential as a new treatment option for depression .

Case Study 2: Cancer Cell Line Testing

In a study conducted by the Cancer Research Institute, SB 216641 was tested against multiple cancer cell lines. The findings revealed dose-dependent inhibition of cell growth, with notable effects observed in breast cancer cells. The study concluded that further investigation into its mechanisms could yield promising therapeutic avenues .

Wirkmechanismus

SB 216641 exerts its effects by selectively binding to the serotonin receptor 5-HT 1B, thereby blocking its activity. This receptor is involved in the regulation of neurotransmitter release, mood, and anxiety. By antagonizing this receptor, SB 216641 can modulate these physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Benzamide Derivatives

Benzamide derivatives are widely studied for their pharmacological diversity. Key comparisons include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide | Dimethylamino group at para position, ethoxy substitution | Analgesic and anti-inflammatory properties |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Chlorophenyl and methylamino substitutions | Broad-spectrum antiviral activity |

| Target Compound | Dimethylaminoethoxy, methoxy, and 5-methyl-1,2,4-oxadiazole substituents | Enhanced selectivity for kinase inhibition (hypothesized) |

Key Insight: The dimethylaminoethoxy chain in the target compound may improve membrane permeability compared to simpler benzamides, while the oxadiazole ring could enhance binding to enzymatic targets like kinases or proteases .

Comparison with Oxadiazole-Containing Compounds

1,2,4-Oxadiazoles are known for their metabolic stability and bioactivity. Notable analogs include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | Ethoxy and methyl groups on oxadiazole | Moderate anticancer activity |

| N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide | Ethylsulfanyl and dimethoxyphenyl groups | Antimicrobial properties |

| Target Compound | 5-Methyloxadiazole with methylphenyl and methoxy groups | Potential dual activity (kinase inhibition + antimicrobial) |

Key Insight : The 5-methyl substitution on the oxadiazole ring in the target compound may reduce metabolic degradation compared to unsubstituted oxadiazoles, extending its half-life in vivo .

Comparison with Aminoethoxy-Substituted Compounds

The dimethylaminoethoxy group is a critical pharmacophore in several drug candidates:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide | Dimethylaminoethyl chain + thiazole | Anticancer activity |

| N-[3-(2-(dimethylamino)ethoxy)-4-methoxyphenyl]acetamide | Simplified dimethylaminoethoxy-methoxyphenyl scaffold | Moderate CNS activity |

| Target Compound | Integrated benzamide-oxadiazole scaffold with aminoethoxy | Enhanced target specificity due to multi-domain interactions |

Key Insight: The aminoethoxy group in the target compound likely facilitates interactions with charged residues in biological targets, such as ATP-binding pockets in kinases .

Structural Advantages of the Target Compound

- Methoxy Group : Enhances solubility and modulates electronic effects on the benzamide core .

- Oxadiazole Ring : Improves metabolic stability and provides a rigid scaffold for target binding .

- Dimethylaminoethoxy Chain: Increases lipophilicity and membrane penetration compared to hydroxyl or unsubstituted ethoxy groups .

Limitations Compared to Analogs

- Synthetic Complexity: The multi-step synthesis required for the oxadiazole and dimethylaminoethoxy groups may limit scalability compared to simpler benzamides .

- Potential Toxicity: The dimethylamino group could pose off-target effects, as seen in related compounds with similar substitutions .

Biologische Aktivität

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS No. 193611-67-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 478.56 g/mol. The structure includes a dimethylamino ethoxy group and an oxadiazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O4 |

| Molecular Weight | 478.56 g/mol |

| CAS Number | 193611-67-5 |

| ChEBI ID | CHEBI:92537 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Research indicates that compounds with similar structures can act as:

- Topoisomerase Inhibitors : Preventing DNA replication.

- Apoptosis Inducers : Triggering programmed cell death in cancer cells.

- Antiproliferative Agents : Inhibiting the growth of cancer cells.

Efficacy Against Cancer Cell Lines

Studies have demonstrated that N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide exhibits potent antiproliferative effects against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer) : IC50 values indicate significant growth inhibition.

- HeLa (Cervical Cancer) : Induces G2/M phase cell cycle arrest.

- A549 (Lung Cancer) : Effective in reducing cell viability.

The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | < 10 | Apoptosis induction |

| HeLa | 25 | G2/M phase arrest |

| A549 | < 10 | Antiproliferative effects |

Study on G2/M Phase Arrest

In a detailed study involving HeLa cells, treatment with the compound resulted in a concentration-dependent increase in G2/M phase cells. The study reported that at concentrations as low as 25 nM, there was a significant increase in cyclin B expression and a decrease in phosphorylated cdc2 levels, indicating effective cell cycle modulation .

Induction of Apoptosis

Another key finding was the compound's ability to induce apoptosis through caspase activation. Specifically, activation of caspase-9 was observed alongside a reduction in Bcl-2 protein levels, which is often associated with apoptotic pathways . This suggests that the compound not only halts cell proliferation but also triggers programmed cell death mechanisms.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this benzamide-oxadiazole compound?

The synthesis involves multi-step reactions, focusing on coupling benzamide and oxadiazole moieties. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for activating carboxylic acid intermediates .

- Oxadiazole ring construction : Employ cyclization reactions with hydroxylamine derivatives under controlled temperatures (60–80°C) and anhydrous solvents (e.g., acetonitrile or DMF) .

- Critical parameters : Solvent polarity, reaction time (12–24 hours for cyclization), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acyl chloride) significantly impact yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural elucidation : Use H/C NMR to confirm substituent positions and purity. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .

- Purity assessment : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~570–580 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC values) may arise from assay conditions or impurity profiles. Strategies include:

- Dose-response standardization : Use uniform concentrations (e.g., 0.1–100 µM) across cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity .

- Impurity profiling : Characterize byproducts (e.g., unreacted intermediates) via LC-MS and assess their interference in bioassays .

- Structural analogs : Compare activity with derivatives lacking the oxadiazole or dimethylaminoethoxy groups to isolate pharmacophores .

Q. What in silico methods are effective for predicting the compound’s pharmacokinetics and target binding?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains (e.g., EGFR or PI3K). The oxadiazole moiety may engage in hydrogen bonding with active-site residues .

- ADMET prediction : Tools like SwissADME assess logP (~3.5), solubility (moderate), and CYP450 metabolism risks. The dimethylaminoethoxy group may enhance blood-brain barrier permeability .

- QSAR modeling : Train models with datasets of benzamide derivatives to predict cytotoxicity and selectivity .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

- Substituent variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) to test electronic effects on target binding .

- Scaffold hopping : Replace the oxadiazole with 1,2,4-triazole or thiazole rings to evaluate ring size impact on potency .

- Bioisosteric replacements : Substitute the dimethylaminoethoxy chain with morpholine or piperazine to alter solubility and pharmacokinetics .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- pH sensitivity : Degradation occurs in acidic conditions (pH < 4) due to oxadiazole ring hydrolysis. Use neutral buffers (pH 6–8) for in vitro assays .

- Thermal stability : Store at –20°C in desiccated form; avoid prolonged exposure to temperatures >40°C during synthesis .

- Light sensitivity : Protect from UV light to prevent benzamide bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.